Chalcone 4 (hydrate)
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Overview
Description
Chalcone 4 (hydrate) is a derivative of chalcone, an aromatic ketone that forms the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcone 4 (hydrate) is known for its diverse biological activities, including antibacterial, anticancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chalcone 4 (hydrate) can be synthesized using various methods. One common method involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of chalcones, including Chalcone 4 (hydrate), often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Chalcone 4 (hydrate) undergoes various chemical reactions, including:
Oxidation: Chalcones can be oxidized to form flavones or other oxygenated derivatives.
Reduction: Reduction of chalcones can yield dihydrochalcones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products
Oxidation: Flavones and other oxygenated chalcone derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated chalcones.
Scientific Research Applications
Chalcone 4 (hydrate) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
Chalcone 4 (hydrate) exerts its effects through various molecular mechanisms. It binds to and activates chemokine receptors CXCR4 and CXCR7, leading to intracellular calcium mobilization and signaling through a Pertussis toxin-sensitive Gi protein . This interaction can modulate various cellular processes, including cell migration and proliferation.
Comparison with Similar Compounds
Chalcone 4 (hydrate) can be compared with other chalcone derivatives and related compounds:
Chalcone: The parent compound with similar biological activities but different potency and specificity.
Dihydrochalcone: Reduced form of chalcone with distinct chemical properties.
Flavone: Oxidized derivative with unique biological activities.
Chalcone 4 (hydrate) stands out due to its specific binding to chemokine receptors and its potent biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
1202866-96-3 |
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Molecular Formula |
C16H15ClO4 |
Molecular Weight |
306.74 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one;hydrate |
InChI |
InChI=1S/C16H13ClO3.H2O/c1-20-16-10-11(3-9-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12;/h2-10,19H,1H3;1H2/b8-2+; |
InChI Key |
PXVQKTVKTBMRIW-VOKCZWNHSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O.O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O.O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O.O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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